1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(3-nitrophenyl)urea
Overview
Description
1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(3-nitrophenyl)urea is an organic compound that features a urea linkage between a 3,4-dimethoxyphenyl ethyl group and a 3-nitrophenyl group
Preparation Methods
The synthesis of 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(3-nitrophenyl)urea typically involves the reaction of 3,4-dimethoxyphenethylamine with 3-nitrophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea linkage. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(3-nitrophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and methoxy derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(3-aminophenyl)urea.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include hydrogenation catalysts for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(3-nitrophenyl)urea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s structural properties make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(3-nitrophenyl)urea involves its interaction with molecular targets such as enzymes and receptors. The compound’s urea linkage and aromatic groups allow it to bind to specific sites on proteins, influencing their activity and function. The pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(3-nitrophenyl)urea include:
1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(3-methylphenyl)piperazine: This compound has a piperazine ring instead of a urea linkage, leading to different chemical and biological properties.
Ethyl 3-(3,4-dimethoxyphenyl)propionate: This ester compound shares the 3,4-dimethoxyphenyl group but has different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications.
Properties
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-nitrophenyl)urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5/c1-24-15-7-6-12(10-16(15)25-2)8-9-18-17(21)19-13-4-3-5-14(11-13)20(22)23/h3-7,10-11H,8-9H2,1-2H3,(H2,18,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXZWULWBPBZBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201325433 | |
Record name | 1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-nitrophenyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201325433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
39.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24787572 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
710985-91-4 | |
Record name | 1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-nitrophenyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201325433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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